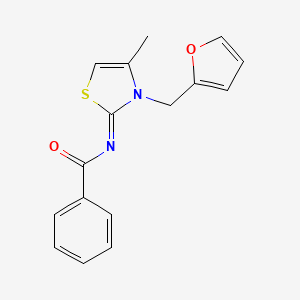

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Description

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzamide moiety

Properties

IUPAC Name |

N-[3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-11-21-16(18(12)10-14-8-5-9-20-14)17-15(19)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLODSRYIQAUJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of a furan-2-ylmethyl derivative with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole, followed by the addition of the furan-2-ylmethyl derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study assessed the antibacterial activity of thiazole derivatives using the broth microdilution method. The results demonstrated that certain derivatives had comparable efficacy to standard antibiotics, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Properties

Thiazole-based compounds have been extensively investigated for their anticancer potential. The unique structure of this compound may contribute to its ability to inhibit tumor growth.

Research Findings:

A recent study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 | 5.71 | Anticancer |

| Other Thiazole Derivative | HepG2 | 6.14 | Anticancer |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structure of this compound suggests potential efficacy in seizure models.

Case Study:

In a study examining various thiazole-linked compounds, it was found that certain derivatives provided significant protection in electroshock seizure tests, suggesting a promising avenue for developing new anticonvulsant medications .

Antitubercular Activity

Another area of research involves the antitubercular properties of thiazole derivatives. The compound's structural features may enhance its activity against Mycobacterium tuberculosis.

Research Insights:

Studies have indicated that certain thiazole-containing compounds exhibit moderate to strong antitubercular activity, with IC50 values suggesting potential as therapeutic agents against tuberculosis .

Mechanistic Studies and Structure-Activity Relationship (SAR)

Understanding the mechanisms by which this compound exerts its biological effects is crucial for optimizing its pharmacological profile.

Findings:

SAR studies have revealed that modifications in the thiazole ring and substituents can significantly influence biological activity. Electron-withdrawing groups have been associated with enhanced potency in anticancer and antimicrobial assays .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The benzamide moiety can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide: shares similarities with other compounds containing furan, thiazole, and benzamide moieties.

Furan-2-ylmethyl derivatives: Compounds with similar furan ring structures.

Thiazole derivatives: Compounds with similar thiazole ring structures.

Benzamide derivatives: Compounds with similar benzamide structures.

Uniqueness

The unique combination of furan, thiazole, and benzamide moieties in this compound provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves condensation reactions between furan derivatives and thiazole moieties. The reaction conditions often include the use of solvents such as DMF or ethanol, and catalysts like ammonium acetate to facilitate the formation of the desired product.

Table 1: Summary of Synthesis Conditions

| Reaction Component | Condition |

|---|---|

| Solvent | DMF, Ethanol |

| Catalyst | Ammonium Acetate |

| Temperature | 90–100 °C |

| Reaction Time | 5 hours |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that various thiazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The structural features, such as the presence of the furan ring and thiazole moiety, are critical for enhancing antimicrobial efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Activity (MIC μg/mL) |

|---|---|---|

| Thiazole Derivative A | E. coli | 15 |

| Thiazole Derivative B | S. aureus | 10 |

| (Z)-N-(3-(furan-2-ylmethyl)... | C. albicans | 12 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, including lung cancer (HCC827) and colon cancer (HT29). The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Assay |

| NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| HT29 | 20.46 ± 8.63 | 3D Assay |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. The thiazole ring is essential for its interaction with biological targets, while modifications in the furan moiety can enhance its potency against specific pathogens or cancer cells .

Key Findings in SAR:

- Thiazole Moiety : Critical for binding interactions with DNA and cellular targets.

- Furan Substitution : Enhances lipophilicity and cellular uptake.

- Aromatic Benzamide Group : Contributes to overall stability and bioactivity.

Case Studies

Several case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:

- Case Study on Anticancer Activity : A compound structurally related to this compound was tested in a clinical trial for lung cancer treatment, showing promising results in reducing tumor size with minimal side effects .

- Antimicrobial Efficacy : Another study demonstrated that a derivative exhibited superior antibacterial activity compared to conventional antibiotics, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-N-(3-(furan-2-ylmethyl)-4-methylthiazol-2(3H)-ylidene)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole core. For example, TBHP-mediated domino synthesis (e.g., cyclization of thiazolidinone precursors) under reflux conditions, followed by purification via column chromatography (silica gel, hexane-EtOAc gradients) . Intermediate characterization includes TLC monitoring and spectroscopic validation (1H/13C NMR, MS) .

Q. How is the Z-configuration of the thiazole ring confirmed in this compound?

- Methodological Answer : The Z-configuration is confirmed via X-ray crystallography, which provides unambiguous structural data. Alternative methods include NOE (Nuclear Overhauser Effect) NMR experiments to detect spatial proximity between protons on the furan-methyl and benzamide groups . For crystalline derivatives, SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 6.5–8.5 ppm, furan methylene at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ ion) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of similar thiazole derivatives?

- Methodological Answer :

- Catalyst Screening : Use of iodine/TBHP systems for oxidative cyclization improves regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., MeOH, EtOH) enhance reaction rates .

- Stoichiometric Adjustments : Excess TBHP (2–3 eq.) ensures complete conversion of intermediates .

- Purification : Gradient column chromatography (hexane:EtOAc) minimizes byproduct contamination .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Adjust computational parameters (e.g., solvent models, basis sets) to align with observed data .

- XPS/Surface Analysis : For surface-active derivatives, X-ray photoelectron spectroscopy (XPS) validates electron environments conflicting with NMR .

Q. What in vitro assays evaluate the enzyme inhibitory potential of this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values against target enzymes (e.g., α-glucosidase) using spectrophotometric methods .

- Cell Migration Assays : For anticancer potential, use Boyden chambers to assess inhibition of metastatic cell lines (e.g., MDA-MB-231) .

- pKa Determination : Potentiometric titration identifies ionization states affecting bioactivity .

Q. How is molecular docking used to predict binding affinity with target enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.